N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide . The reactions are typically carried out in solvents like ethanol, with bases such as triethylamine .
Major Products
The major products formed from these reactions are various thiadiazole derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: It is being studied for its potential use in cancer therapy, particularly as a STAT3 inhibitor.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective STAT3 inhibitor, which can directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription . This mechanism is particularly relevant in cancer therapy, where overactivation of STAT3 is a common feature.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- N-(benzylidenebenzo-hydrazonoyl chloride)
Uniqueness
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit STAT3 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C16H16N6O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16N6O2S/c23-13(17-16-20-19-14(25-16)10-4-3-5-10)8-9-22-15(24)11-6-1-2-7-12(11)18-21-22/h1-2,6-7,10H,3-5,8-9H2,(H,17,20,23) |
InChI Key |
MRHHTXFQDCNGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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